Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)
CAS No.: 1380491-71-3
Cat. No.: VC0195130
Molecular Formula: C48H66N2O4
Molecular Weight: 735.07
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380491-71-3 |
|---|---|
| Molecular Formula | C48H66N2O4 |
| Molecular Weight | 735.07 |
| Appearance | Solid powder |
Introduction
Chemical Characteristics and Structure
Fesoterodine Related Impurity 8 (Fesoterodine Impurity P) is identified by the CAS number 1380491-71-3. Its molecular structure reveals important insights into its properties and relationship with the parent drug Fesoterodine.
Basic Chemical Properties
The compound demonstrates the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1380491-71-3 |
| Molecular Formula | C48H66N2O4 |
| Molecular Weight | 735.07 g/mol |
| Physical Appearance | Off-white solid |
| Storage Condition | -20°C (recommended) |
| Solubility | Methanol |
These properties are essential for analytical scientists working with this compound in various laboratory settings .
IUPAC Nomenclature and Structure
The IUPAC name for this compound is 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate . The chemical structure reveals a complex arrangement with two chiral centers, contributing to its specific interaction with biological systems and its distinct chromatographic behavior during analysis .
Relationship with Fesoterodine Fumarate
Understanding the relationship between Fesoterodine Impurity P and its parent compound provides context for its significance in pharmaceutical analysis.
Fesoterodine Fumarate Overview
Fesoterodine Fumarate functions as a non-selective muscarinic receptor antagonist primarily used in treating overactive bladder syndrome and urinary incontinence. It represents an important antimuscarinic agent that is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine, which acts as a muscarinic receptor antagonist.
Analytical Detection Methods
Several analytical techniques have been developed and validated for the detection and quantification of Fesoterodine Related Impurity 8, with high-performance liquid chromatography (HPLC) being the predominant method.
Stability-Indicating HPLC Methods
Reverse-phase liquid chromatographic (RP-LC) methods have been developed specifically for quantifying related impurities of Fesoterodine Fumarate, including Impurity P . One validated approach utilizes:
| Parameter | Specification |
|---|---|
| Mobile Phase A | Buffer (3mL H3PO4 (85%) and 1.0gm 1-Octane sulphonoic acid sodium salt anhydrous in 1000mL water, pH adjusted to ~7.2) with Acetonitrile in 60:40 v/v ratio |
| Mobile Phase B | Acetonitrile:water in 90:10 v/v ratio |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 45°C |
This method successfully resolves Impurity P from other impurities and the main Fesoterodine peak, demonstrating the stability-indicating power of the technique .
Method Validation Parameters
The analytical methods for detecting Fesoterodine Impurity P undergo rigorous validation according to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
| Validation Parameter | Acceptable Criteria |
|---|---|
| Specificity | No interference with main peak |
| Linearity | R² > 0.99 from QL to 150% of specification level |
| Detection Limit (DL) | Signal-to-noise ratio of 3:1 |
| Quantification Limit (QL) | Signal-to-noise ratio of 10:1 |
| Precision | RSD < 2% |
| Accuracy | Recovery between 98-102% |
These parameters ensure that the analytical methods are reliable for detecting and quantifying Impurity P at various concentration levels .
Importance in Pharmaceutical Quality Control
Fesoterodine Related Impurity 8 plays a significant role in pharmaceutical quality assurance and control processes.
Regulatory Requirements
Regulatory agencies require thorough monitoring and control of all impurities in pharmaceutical products. The ICH guidelines emphasize that the purity and assay of drugs susceptible to change during storage must be determined using validated stability-indicating methods that can selectively identify the drug in the presence of its process and degradation impurities .
Degradation Studies
Forced degradation studies are conducted to evaluate the stability-indicating nature of analytical methods for Fesoterodine Fumarate. These studies expose the drug to various stress conditions:
-
Water hydrolysis
-
75% relative humidity exposure
-
Oxidative stress
-
Thermal stress
-
Photolytic degradation
-
Acid hydrolysis
-
Base hydrolysis
These studies help identify potential degradation products, including Impurity P, and validate that the analytical methods can detect these impurities effectively .
This compound is primarily used as a reference standard for:
-
Analytical method development
-
Method validation (AMV)
-
Quality Control (QC) applications
| Supplier | Catalogue Number | Purity |
|---|---|---|
| Vulcanchem | VC0195130 | > 95% |
| DRJC Bio | JCFES-08 | Not specified |
| Daicel Pharma | DCTI-C-1620 | Not specified |
| Veeprho | VE0016092 | Not specified |
| TLC Pharmaceutical Standards | F-3410 | Not specified |
These suppliers provide the compound with appropriate documentation for analytical use .
Differentiation from Other Fesoterodine Impurities
It is important to distinguish Fesoterodine Impurity P from other related impurities for accurate analysis and quality control.
Chromatographic Separation
HPLC chromatograms demonstrate the effective separation of Fesoterodine Impurity P from other related impurities. The retention times for various impurities have been established:
| Impurity | Approximate Retention Time (min) |
|---|---|
| Diol impurity | 3.51 |
| Propionate impurity | 8.84 |
| Toluoyl hydroxy impurity | 10.78 |
| Double bond impurity | 11.85 |
| Fesoterodine | 12.97 |
| Benzoyloxy impurity | 16.59 |
This information is crucial for accurate identification of Impurity P in complex mixtures .
Other Known Fesoterodine Impurities
Several other impurities have been identified and characterized in Fesoterodine samples, including:
| Impurity | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Fesoterodine Impurity 8 | 1254942-29-4 | C30H39NO6 | 509.64 |
| Fesoterodine Impurity 9 | 1435768-96-9 | C26H35NO3 | 409.57 |
| Fesoterodine Impurity 7 | 1428856-47-6 | C26H33NO5 | 439.56 |
It's important to note that some sources refer to Fesoterodine Related Impurity 8 (CAS: 1380491-71-3) as "Impurity 12," while using "Impurity 8" to refer to a different compound (CAS: 1254942-29-4), which creates some confusion in the literature .
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